N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
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Description
N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C9H6F6N2O and its molecular weight is 272.15. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, also known as N-methyl-4,6-bis(trifluoromethyl)-2-pyridinecarboxamide or MFCD11501763, is a derivative of trifluoromethylpyridine (TFMP). It is known that these compounds are widely used in the agrochemical and pharmaceutical industries, suggesting that their targets could be diverse, depending on the specific derivative and its application .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant impacts in the agrochemical industry, primarily for crop protection from pests . This suggests that these compounds may interact with biochemical pathways related to pest metabolism or physiology.
Pharmacokinetics
The presence of the fluorine atom in tfmp derivatives is known to significantly affect the pharmacokinetic properties of these compounds .
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides , suggesting that these compounds may have significant effects on pest physiology or metabolism.
Action Environment
The unique physicochemical properties of the fluorine atom in tfmp derivatives are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of these compounds .
Biological Activity
N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide is a specialized compound that has garnered attention in medicinal chemistry and agrochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
This compound belongs to the class of pyridine derivatives characterized by the presence of two trifluoromethyl groups and a carboxamide functional group. The molecular formula is C₉H₈F₆N₂O, with a molecular weight of approximately 334.22 g/mol. Its synthesis typically involves trifluoromethylation of pyridine derivatives, which enhances its biological activity through unique physicochemical properties imparted by fluorine atoms.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in cancer and inflammatory disease contexts. Its trifluoromethyl groups enhance binding affinity to target enzymes due to increased lipophilicity and electronic effects.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound exhibit antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves interference with bacterial fatty acid synthesis pathways .
- Impact on Gene Expression : In cell line studies, compounds similar to this compound have shown the ability to down-regulate genes associated with cancer progression, such as BRCA1 and TP53, indicating potential applications in cancer therapeutics .
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in understanding how modifications to the core structure influence biological activity. Key findings include:
- Trifluoromethyl Substituents : The presence of trifluoromethyl groups significantly enhances the biological activity of pyridine derivatives. For instance, modifications that retain these groups generally result in higher potency against target enzymes compared to their non-fluorinated counterparts .
- Amide Functionality : The carboxamide group is essential for maintaining inhibitory activity against specific enzymes. Removal or alteration of this group often leads to a loss of activity .
Table 1: Summary of SAR Findings
Compound | Modifications | IC50 (µM) | Notes |
---|---|---|---|
Base Compound | N-methyl, 4,6-bis(trifluoromethyl) | 22.4 | Active against HCT116 |
Compound A | Removed amide group | >100 | Loss of activity |
Compound B | Added electron-withdrawing group | 44.4 | Reduced potency |
Compound C | Retained trifluoromethyls | 17.8 | Enhanced binding affinity |
Case Studies
- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial effects in vitro against MRSA strains. The compound was shown to inhibit bacterial growth without causing rapid cytotoxicity in human cells .
- Cancer Research : In a series of experiments involving various cancer cell lines (e.g., HCT116, HePG2), the compound's derivatives were tested for their ability to modulate gene expression related to tumor growth and survival pathways. Results indicated a consistent down-regulation of key oncogenes when treated with these compounds .
Properties
IUPAC Name |
N-methyl-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6N2O/c1-16-7(18)5-2-4(8(10,11)12)3-6(17-5)9(13,14)15/h2-3H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFRJQDZYJBAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.